molecular formula C20H24Br2N4OS B611709 VP3.15 dihydrobromide

VP3.15 dihydrobromide

Cat. No.: B611709
M. Wt: 528.3 g/mol
InChI Key: CAJZOXQDSKOPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VP3.15 dihydrobromide is a potent, orally bioavailable, and central nervous system-penetrant dual inhibitor of phosphodiesterase 7 and glycogen synthase kinase 3. It has shown significant neuroprotective and neuroreparative activities, making it a promising candidate for the treatment of neurodegenerative diseases such as multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VP3.15 dihydrobromide involves the formation of a heterocyclic core structure, specifically a 5-imino-1,2,4-thiadiazole family compound. The synthetic route typically includes the following steps:

  • Formation of the thiadiazole ring.
  • Introduction of the imino group.
  • Bromination to form the dihydrobromide salt.

The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

VP3.15 dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the imino group, leading to different analogs.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atoms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Neuroprotection in Multiple Sclerosis

Recent studies have highlighted the efficacy of VP3.15 dihydrobromide in ameliorating symptoms associated with multiple sclerosis, particularly in a preclinical model known as Theiler's mouse encephalomyelitis virus-induced demyelinated disease (TMEV-IDD).

  • Key Findings:
    • Motor Function Improvement: Chronic treatment with VP3.15 significantly improved motor deficits in TMEV-infected mice, demonstrating its potential as a disease-modifying treatment for PPMS .
    • Reduction of Inflammation: The compound was shown to limit microglial activation and lymphocyte infiltration in the spinal cord, indicating its anti-inflammatory properties .
    • Promotion of Myelination: Treatment led to an increase in mature oligodendrocytes, which are crucial for myelin repair, thus supporting remyelination processes .
Study Parameter Control Group VP3.15 Treated Group Statistical Significance
Motor Function ImprovementBaselineSignificant Improvementp < 0.01
Microglial ActivationHighReducedp < 0.001
Mature Oligodendrocytes PresenceLowIncreasedp < 0.01

Mechanistic Insights

The dual inhibition mechanism of VP3.15 provides a multifaceted approach to treating neurodegenerative diseases:

  • Inhibition of PDE7: Elevates cAMP levels, which attenuates inflammatory responses.
  • Inhibition of GSK3β: Modulates pathways that are critical for neuronal survival and repair mechanisms.

This synergistic action not only reduces inflammation but also fosters an environment conducive to neuronal repair and regeneration .

Case Study: Efficacy in TMEV-IDD Model

In a detailed study involving TMEV-IDD mice, researchers administered this compound over a period of 15 days post-infection:

  • Results:
    • The treated group exhibited significantly improved motor activity compared to controls.
    • Histological analyses revealed decreased areas of demyelination and enhanced axonal integrity.

This study underscores the potential application of VP3.15 as a therapeutic agent in chronic inflammatory demyelinating conditions .

Mechanism of Action

VP3.15 dihydrobromide exerts its effects through dual inhibition of phosphodiesterase 7 and glycogen synthase kinase 3. This inhibition leads to reduced neuroinflammation and enhanced neuroregeneration. The compound targets specific molecular pathways involved in the proliferation and differentiation of oligodendroglial precursors, which are crucial for myelin repair and axonal integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VP3.15 dihydrobromide stands out due to its dual inhibitory action on both phosphodiesterase 7 and glycogen synthase kinase 3, which is not commonly found in other similar compounds. This dual action provides a unique therapeutic advantage in treating neurodegenerative diseases by simultaneously addressing neuroinflammation and promoting neuroregeneration .

Biological Activity

VP3.15 dihydrobromide is a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3 beta (GSK3β), which has shown promising biological activity, particularly in the context of neuroprotection and remyelination in multiple sclerosis (MS). This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

VP3.15 exerts its effects primarily through the inhibition of PDE7 and GSK3β:

  • PDE7 Inhibition : By inhibiting PDE7, VP3.15 increases intracellular cyclic AMP (cAMP) levels, which has been shown to modulate inflammatory responses and promote neuroprotection.
  • GSK3β Inhibition : GSK3β inhibition leads to reduced activation of pro-inflammatory pathways, contributing to the preservation of neuronal integrity and promoting remyelination processes.

Preclinical Studies

Recent studies have investigated the efficacy of VP3.15 in models that simulate primary progressive multiple sclerosis (PPMS), particularly using Theiler's murine encephalomyelitis virus-induced demyelinated disease (TMEV-IDD).

Key Findings

  • Motor Function Improvement : Chronic treatment with VP3.15 for 15 days significantly improved motor deficits in TMEV-infected mice, with recovery rates nearing 90% compared to untreated controls .
  • Immunomodulatory Effects : The treatment resulted in decreased microglial activation and reduced infiltration of CD4+ T lymphocytes in the spinal cord, indicating a strong anti-inflammatory effect .
  • Remyelination and Axonal Integrity : VP3.15 treatment promoted the presence of mature oligodendrocytes, enhancing myelin preservation and axonal integrity. This was evidenced by a reduction in demyelinated areas as observed through histological staining methods .

Table 1: Summary of Biological Effects of this compound

Biological ActivityObservationsStatistical Significance
Motor Function Recovery90% recovery in treated micep < 0.001
Microglial ActivationSignificant reduction observedp < 0.001
Lymphocyte InfiltrationDecreased infiltration in spinal cordp < 0.01
Mature Oligodendrocyte PresenceIncreased presence in treated groupsp < 0.05
Myelin PreservationReduced demyelinated areasp < 0.01

Case Studies

A notable case study highlighted the therapeutic potential of VP3.15 in a preclinical model resembling PPMS:

  • Study Design : Mice were treated with VP3.15 following TMEV infection.
  • Outcomes : Treated mice exhibited significant improvements in both behavioral assessments and histological markers of inflammation and demyelination compared to controls.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of VP3.15 dihydrobromide, and how are their inhibitory activities quantified in vitro?

this compound is a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3 (GSK3), with IC50 values of 1.59 μM and 0.88 μM, respectively. Inhibition efficacy is typically measured using enzymatic assays: PDE7 activity is quantified via cAMP hydrolysis rates, while GSK3β inhibition is assessed through phosphorylation of substrates like tau protein using Western blotting or kinase activity assays .

Q. What validated assays are recommended for assessing VP3.15's dual inhibition efficacy in cellular models?

Key assays include:

  • PDE7 inhibition : cAMP accumulation assays in cell lines (e.g., SH-SY5Y) treated with VP3.15, followed by ELISA or fluorescence-based cAMP detection.
  • GSK3β inhibition : Evaluation of β-catenin stabilization via immunofluorescence or Western blot, as GSK3 inhibition prevents β-catenin degradation .
  • Neuronal survival assays in oxidative stress models (e.g., H2O2-induced damage) to confirm neuroprotection .

Q. What are the established protocols for evaluating VP3.15's impact on neurogenesis and synaptic plasticity in rodent models?

Standard methods include:

  • BrdU labeling : Intraperitoneal BrdU injections to track proliferating neural stem cells in the subventricular zone (SVZ) or dentate gyrus (DG).
  • DCX+ cell quantification : Immunohistochemical analysis of doublecortin-positive immature neurons in the hippocampus.
  • NeuN/DAPI ratios : Neuronal survival is assessed by comparing NeuN+ (mature neurons) to total DAPI+ nuclei in cortical or hippocampal regions .

Advanced Research Questions

Q. How can researchers design in vivo experiments to evaluate the neuroprotective effects of this compound in models of demyelinating diseases?

  • Model selection : The Theiler’s murine encephalomyelitis virus (TMEV) model for multiple sclerosis (MS) or cuprizone-induced demyelination in mice.
  • Key endpoints :

  • Myelin basic protein (MBP) levels via Western blot or immunohistochemistry.
  • Cognitive function tests (e.g., Morris water maze, elevated plus maze).
  • Dose regimen: 10 mg/kg intraperitoneal (i.p.) daily for 15 days post-disease onset .
    • Controls : Include vehicle-treated cohorts and comparator drugs (e.g., TDZD-8, another GSK3 inhibitor) .

Q. How should researchers address discrepancies in VP3.15's effects on neuronal markers (e.g., Nfl) that lack statistical significance across studies?

  • Temporal analysis : Conduct longitudinal studies to assess marker variability at multiple timepoints (e.g., short-term P14 vs. long-term P110 in GM-IVH models) .
  • Complementary assays : Combine Nfl (neurofilament light chain) measurements with alternative markers like tau phosphorylation (p-tau) or synaptic proteins (e.g., synaptophysin).
  • Power analysis : Increase sample size to account for biological variability, particularly in heterogeneous injury models .

Q. What strategies optimize CNS penetration of this compound in preclinical studies while minimizing systemic toxicity?

  • Pharmacokinetic profiling : Measure brain-to-plasma ratios via LC-MS/MS after oral or i.p. administration. VP3.15’s CNS penetration is enhanced by its oral bioavailability and low molecular weight (528.3 g/mol) .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies.
  • Dose titration : Start with 5–10 mg/kg and adjust based on target engagement (e.g., p-GSK3β levels in brain lysates) .

Q. How do researchers differentiate the anti-inflammatory versus remyelination contributions of VP3.15 in complex neurological models?

  • Mechanistic isolation : Use microglial depletion models (e.g., PLX5622 diet) to separate neuroprotection from anti-inflammatory effects.
  • Cytokine profiling : Quantify IL-1β, TNF-α, and IL-6 in serum or brain homogenates via multiplex assays.
  • Oligodendrocyte cultures : Test VP3.15’s direct effects on oligodendrocyte precursor cell (OPC) differentiation using MBP+ cell counts .

Q. What are the implications of VP3.15's off-target effects on related kinases (e.g., DYRK1A), and how are these controlled experimentally?

  • Selectivity profiling : Compare VP3.15’s IC50 against panels of kinases (e.g., DYRK1A, CDK5) using competitive binding assays (KINOMEscan).
  • Genetic models : Use DYRK1A knockout mice to isolate GSK3/PDE7-dependent effects.
  • Comparator compounds : Include selective GSK3 inhibitors (e.g., TWS119) to benchmark specificity .

Q. Data Interpretation & Contradiction Analysis

Q. How can researchers reconcile conflicting findings on VP3.15’s efficacy in different brain regions (e.g., cortex vs. striatum)?

  • Regional pharmacokinetics : Assess drug distribution via autoradiography or mass spectrometry to confirm target engagement in specific regions.
  • Pathology severity : Adjust models to account for regional differences in injury severity (e.g., hemorrhage burden in GM-IVH models) .
  • Multiplex imaging : Use spatial transcriptomics to map PDE7/GSK3 expression gradients across brain regions .

Q. What methodological considerations are critical when interpreting VP3.15’s cognitive improvement in animal models?

  • Behavioral confounding : Control for motor deficits (e.g., swim speed in water maze) using video tracking software.
  • Blinded scoring : Ensure cognitive tests are scored by researchers blinded to treatment groups.
  • Biomarker correlation : Link cognitive outcomes to molecular changes (e.g., p-tau reduction, MBP restoration) .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS.2BrH/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJZOXQDSKOPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Br2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VP3.15 dihydrobromide
Reactant of Route 2
VP3.15 dihydrobromide
Reactant of Route 3
Reactant of Route 3
VP3.15 dihydrobromide
Reactant of Route 4
VP3.15 dihydrobromide
Reactant of Route 5
Reactant of Route 5
VP3.15 dihydrobromide
Reactant of Route 6
Reactant of Route 6
VP3.15 dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.